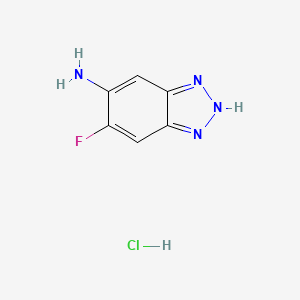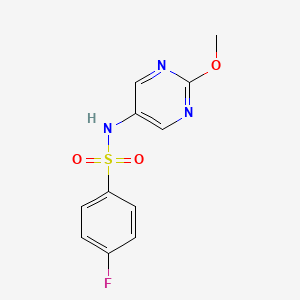![molecular formula C19H17N3S B3014571 1-Phenyl-3-[4-(pyridin-4-ylmethyl)phenyl]thiourea CAS No. 433251-51-5](/img/structure/B3014571.png)
1-Phenyl-3-[4-(pyridin-4-ylmethyl)phenyl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-3-[4-(pyridin-4-ylmethyl)phenyl]thiourea is a compound that has been synthesized and evaluated for its antiproliferative activity against various human cancer cell lines . It has a linear formula of C14H12F3N3S and a molecular weight of 311.331 .
Synthesis Analysis
This compound has been synthesized as part of a new series of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives . The synthesis involved the addition of different substituents with varying π and σ values to the terminal phenyl group . The compounds were synthesized with three different solvent exposure moieties attached to the core structure .Scientific Research Applications
Synthesis and Characterization
1-Phenyl-3-[4-(pyridin-4-ylmethyl)phenyl]thiourea and its derivatives have been synthesized and characterized through various methods, including FT-IR, NMR, mass spectrometry, and X-ray diffraction, to elucidate their structures and properties. These compounds exhibit specific configurations around the sulfur atom, demonstrating significant stability and unique electronic properties that are explored through Density Functional Theory (DFT) studies (Mushtaque et al., 2016).
Biological Activities
Research has explored the biological activities of thiourea derivatives, focusing on their interactions with DNA and potential cytotoxic effects on cancer cell lines. Notably, these compounds have shown the ability to bind with DNA, inhibiting the growth of cancer cells, such as the MCF-7 cell line, suggesting their potential as therapeutic agents. The studies involve molecular docking to understand the interaction mechanisms and cytotoxicity assays to evaluate their efficacy against cancer cells (Mushtaque et al., 2016).
Quantum Chemical Analyses
The quantum chemical aspects of this compound derivatives have been extensively studied using DFT. These analyses provide insights into the electronic structure, energy stability, and reactivity of the compounds, facilitating the understanding of their potential biological and pharmaceutical applications. The computational studies align with experimental findings, offering a comprehensive view of the compound's characteristics (Mushtaque et al., 2017).
Antimicrobial and Antitubercular Activities
Some derivatives have been evaluated for their antimicrobial and antitubercular potentials, indicating that certain thiourea compounds can exhibit significant inhibitory activities against various bacterial strains and Mycobacterium tuberculosis. These findings highlight the potential of thiourea derivatives in developing new antimicrobial agents to combat resistant strains of bacteria (Sriram, Yogeeswari, & Madhu, 2006).
Mechanism of Action
Target of Action
The primary targets of 1-Phenyl-3-[4-(pyridin-4-ylmethyl)phenyl]thiourea are cancer cells. This compound has been synthesized and tested for its in vitro antiproliferative activities against National Cancer Institute (NCI)-60 human cancer cell lines . The compound’s role is to inhibit the proliferation of these cancer cells .
Mode of Action
It is known that the compound interacts with its targets (cancer cells) and inhibits their proliferation . This interaction and the resulting changes lead to the antiproliferative activity of the compound .
Biochemical Pathways
It is suggested that the compound may affect the pathways related to cell proliferation, leading to its antiproliferative effects .
Result of Action
The result of the action of this compound is the inhibition of cancer cell proliferation . This leads to its potential use as an anticancer agent .
properties
IUPAC Name |
1-phenyl-3-[4-(pyridin-4-ylmethyl)phenyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3S/c23-19(21-17-4-2-1-3-5-17)22-18-8-6-15(7-9-18)14-16-10-12-20-13-11-16/h1-13H,14H2,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCRVLHDRQWSVMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)CC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-1-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}-3-(dimethylamino)-2-propen-1-one](/img/structure/B3014488.png)
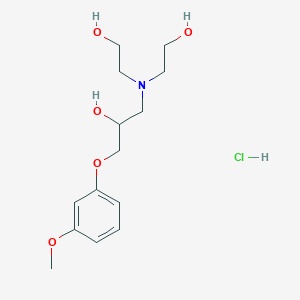
![1-[4-(Morpholine-4-sulfonyl)-2-nitrophenyl]pyrrolidine-2-carboxylic acid](/img/structure/B3014490.png)
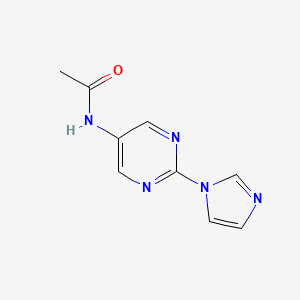
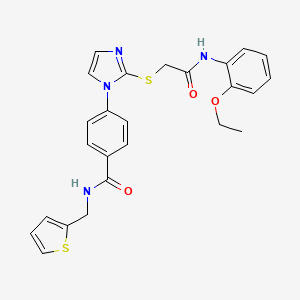
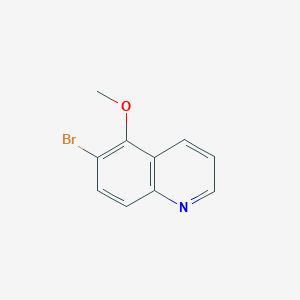
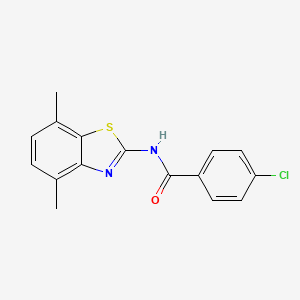
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3-dimethoxybenzamide](/img/structure/B3014499.png)

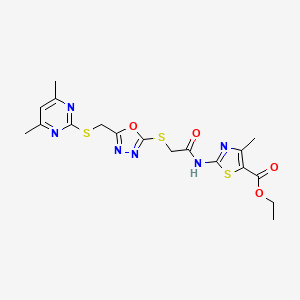
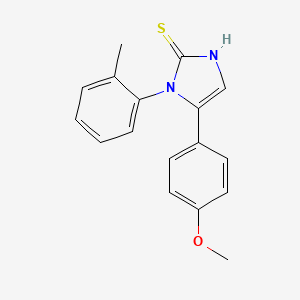
![N-(1-cyanocyclobutyl)-4-[ethyl(propan-2-yl)amino]-N-methylbenzamide](/img/structure/B3014506.png)
